Human Whole Blood LTB4 Inhibition Potency
In the human whole blood (HWB) assay—a physiologically relevant measure of cellular target engagement that accounts for plasma protein binding and cell permeability—DG051 inhibits ionophore-stimulated LTB4 production with an IC50 of 37 nM . By comparison, SC-57461A (the first LTA4H inhibitor to enter clinical trials) exhibits an HWB IC50 of 49 nM, representing a 1.32-fold weaker potency . Acebilustat (CTX-4430), developed for cystic fibrosis, shows an HWB IC50 of 64 nM, or 1.73-fold lower potency than DG051 . JNJ-40929837, a Johnson & Johnson clinical candidate, demonstrates an HWB IC50 of 48 nM (1.30-fold weaker) . These differences, while modest in fold terms, translate into meaningfully different free drug concentrations required for equivalent target coverage in vivo, particularly when combined with DG051's superior solubility and bioavailability profile.
Reported cellular potency context; supports target engagement interpretation.
Cross-study comparison; verify in your assay system.
| Evidence Dimension | Human whole blood LTB4 production inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 37 nM (DG051) |
| Comparator Or Baseline | SC-57461A IC50 = 49 nM; Acebilustat IC50 = 64 nM; JNJ-40929837 IC50 = 48 nM |
| Quantified Difference | DG051 is 1.32× more potent than SC-57461A; 1.73× more potent than Acebilustat; 1.30× more potent than JNJ-40929837 in HWB |
| Conditions | Human whole blood, calcium ionophore-stimulated LTB4 production, ELISA-based quantification |
Why This Matters
Higher HWB potency at lower concentrations reduces the systemic drug exposure required for pharmacological effect, directly impacting dose selection, safety margins, and the feasibility of achieving sustained LTB4 suppression in chronic dosing regimens.
